Cas no 4401-21-2 (2-oxaspiro[4.6]undecane-1,3-dione)
2-oxaspiro[4.6]undecane-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-oxaspiro[4.6]undecane-1,3-dione
-
- Inchi: 1S/C10H14O3/c11-8-7-10(9(12)13-8)5-3-1-2-4-6-10/h1-7H2
- InChI Key: HGWGHPIQAKFEQG-UHFFFAOYSA-N
- SMILES: O1C(CC2(C1=O)CCCCCC2)=O
Computed Properties
- Exact Mass: 182.09432
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
Experimental Properties
- Density: 1.158
- Boiling Point: 336.019°C at 760 mmHg
- Flash Point: 159.774°C
- Refractive Index: 1.499
- PSA: 43.37
2-oxaspiro[4.6]undecane-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E590428-25mg |
2-oxaspiro[4.6]undecane-1,3-dione |
4401-21-2 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E590428-50mg |
2-oxaspiro[4.6]undecane-1,3-dione |
4401-21-2 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E590428-250mg |
2-oxaspiro[4.6]undecane-1,3-dione |
4401-21-2 | 250mg |
$ 320.00 | 2022-06-05 | ||
| Chemenu | CM214403-1g |
2-Oxaspiro[4.6]undecane-1,3-dione |
4401-21-2 | 97% | 1g |
$*** | 2023-05-30 | |
| A2B Chem LLC | AG52520-50mg |
2-Oxaspiro[4.6]undecane-1,3-dione |
4401-21-2 | 95% | 50mg |
$90.00 | 2024-04-20 | |
| A2B Chem LLC | AG52520-100mg |
2-Oxaspiro[4.6]undecane-1,3-dione |
4401-21-2 | 95% | 100mg |
$118.00 | 2024-04-20 | |
| A2B Chem LLC | AG52520-250mg |
2-Oxaspiro[4.6]undecane-1,3-dione |
4401-21-2 | 95% | 250mg |
$152.00 | 2024-04-20 | |
| A2B Chem LLC | AG52520-500mg |
2-Oxaspiro[4.6]undecane-1,3-dione |
4401-21-2 | 95% | 500mg |
$220.00 | 2024-04-20 | |
| A2B Chem LLC | AG52520-1g |
2-Oxaspiro[4.6]undecane-1,3-dione |
4401-21-2 | 95% | 1g |
$272.00 | 2024-04-20 | |
| A2B Chem LLC | AG52520-2.5g |
2-Oxaspiro[4.6]undecane-1,3-dione |
4401-21-2 | 95% | 2.5g |
$499.00 | 2024-04-20 |
2-oxaspiro[4.6]undecane-1,3-dione Suppliers
2-oxaspiro[4.6]undecane-1,3-dione Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-oxaspiro[4.6]undecane-1,3-dione
2-Oxaspiro[4.6]undecane-1,3-dione
2-Oxaspiro[4.6]undecane-1,3-dione (CAS No. 4401-21-2) is a unique organic compound with a spirocyclic structure, characterized by a fused bicyclic system consisting of a six-membered ring and a four-membered ring. The compound belongs to the class of spiro compounds, which are known for their structural complexity and diverse applications in various fields of chemistry and materials science.
The molecular structure of 2-Oxaspiro[4.6]undecane-1,3-dione features two ketone groups located at positions 1 and 3 of the spiro system, which contributes to its distinctive reactivity and physical properties. The compound's spiro arrangement provides it with unique electronic and steric properties, making it an interesting subject for both fundamental research and practical applications.
Recent studies have highlighted the potential of spiro compounds like 2-Oxaspiro[4.6]undecane-1,3-dione in the development of advanced materials, particularly in the field of optoelectronics. Researchers have explored the use of this compound as a building block for constructing functional materials with tailored electronic properties. For instance, its ability to form self-assembled monolayers has been investigated for applications in organic electronics and sensor technologies.
In addition to its structural uniqueness, 2-Oxaspiro[4.6]undecane-1,3-dione exhibits interesting thermal and mechanical properties, which make it suitable for high-performance polymers and composites. Recent advancements in polymer chemistry have leveraged the compound's rigidity and stability to develop novel materials with enhanced durability under extreme conditions.
The synthesis of 2-Oxaspiro[4.6]undecane-1,3-dione typically involves multi-step organic reactions, including cyclization processes that yield the spiro structure. Researchers have optimized synthetic pathways to improve the yield and purity of the compound, which is crucial for its application in high-tech industries.
Furthermore, spiro compounds like CAS No. 4401-21-2 have gained attention in medicinal chemistry due to their potential as scaffolds for drug discovery. The compound's rigid structure and functional groups make it an ideal candidate for designing bioactive molecules with specific pharmacological properties.
Recent studies have also explored the use of 2-Oxaspiro[4.6]undecane-1,3-dione in catalysis, where its unique geometry can influence reaction pathways and selectivity. This has opened new avenues for its application in asymmetric synthesis and industrial chemical processes.
In summary, CAS No. 4401-21-2, or 2-Oxaspiro[4.6]undecane-1,3-dione, is a versatile compound with a wide range of applications across multiple disciplines. Its structural features and unique properties continue to inspire innovative research directions, making it a valuable component in modern chemical science.
4401-21-2 (2-oxaspiro[4.6]undecane-1,3-dione) Related Products
- 153579-19-2(2,5-Furandione, 3-(1,1-dimethylethyl)-4-ethyldihydro-, trans-)
- 35046-71-0(2,5-Furandione,3,3,4,4-tetraethyldihydro-)
- 6051-25-8(2-Oxaspiro4.5decane-1,3-dione)
- 6537-88-8(4H-3a,6-Ethanoisobenzofuran-1,3-dione,tetrahydro-)
- 50598-33-9(3-ethyl-3-methyloxolane-2,5-dione)
- 75125-36-9(triethylsuccinic anhydride)
- 90265-27-3(2,5-Furandione, 3,4-bis(1,1-dimethylethyl)dihydro-, trans-)
- 2840-69-9(3,3-diethyloxolane-2,5-dione)
- 4744-84-7(2-Oxaspiro[4.7]dodecane-1,3-dione)
- 153579-20-5(2,5-Furandione, 3-(1,1-dimethylethyl)-4-ethyldihydro-, cis-)